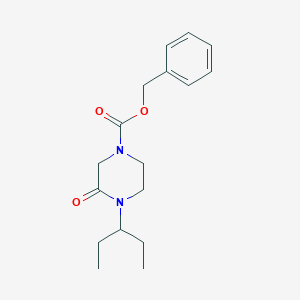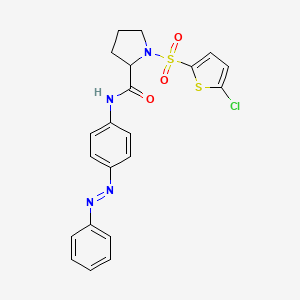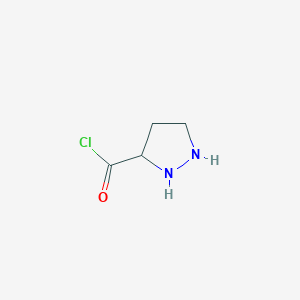
Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate is an organic compound with the molecular formula C17H22O6 and a molecular weight of 322.35 g/mol . This compound is characterized by its cyclopentene ring and two methoxymethoxy groups attached to a phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate typically involves the esterification of 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-ene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate involves its interaction with specific molecular targets. The methoxymethoxy groups enhance its solubility and facilitate its interaction with biological membranes. The cyclopentene ring provides structural rigidity, which is crucial for its binding to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,5-dimethoxyphenyl)cyclopent-1-enecarboxylate
- Methyl 2-(2,5-dihydroxyphenyl)cyclopent-1-enecarboxylate
- Methyl 2-(2,5-dimethylphenyl)cyclopent-1-enecarboxylate
Uniqueness
Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate is unique due to the presence of two methoxymethoxy groups, which significantly enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in various chemical syntheses and research applications .
Properties
CAS No. |
533884-39-8 |
|---|---|
Molecular Formula |
C17H22O6 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentene-1-carboxylate |
InChI |
InChI=1S/C17H22O6/c1-19-10-22-12-7-8-16(23-11-20-2)15(9-12)13-5-4-6-14(13)17(18)21-3/h7-9H,4-6,10-11H2,1-3H3 |
InChI Key |
QNJCFDVGGFLEKD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)OCOC)C2=C(CCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)








![Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate](/img/structure/B14129911.png)

![4-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14129920.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14129926.png)
